Intedanib N-β-D-Glucuronide is a metabolite derived from Intedanib, a small molecule inhibitor that targets multiple receptor tyrosine kinases involved in fibrosis and cancer. This compound is significant in pharmacokinetics and drug metabolism studies, as glucuronidation is a major pathway for drug elimination in humans. Understanding the properties and behavior of Intedanib N-β-D-Glucuronide can provide insights into the drug's efficacy, safety, and metabolic pathways.
Intedanib N-β-D-Glucuronide is synthesized from Intedanib through the process of glucuronidation, which involves the conjugation of glucuronic acid to the drug molecule. This reaction is typically catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver, which facilitate the formation of glucuronide metabolites that are more water-soluble and easier to excrete.
Intedanib N-β-D-Glucuronide falls under the category of glucuronides, which are phase II drug metabolites. These compounds are formed through the enzymatic addition of glucuronic acid to various substrates, including drugs, endogenous compounds, and xenobiotics. Glucuronidation is a crucial metabolic pathway that enhances solubility and promotes renal excretion.
The synthesis of Intedanib N-β-D-Glucuronide can be achieved through enzymatic methods using human liver microsomes or recombinant UGT enzymes. The general steps include:
The enzymatic synthesis typically yields high specificity and efficiency due to the selective nature of UGTs for their substrates. The reaction conditions must be optimized for factors such as pH, temperature, and enzyme concentration to maximize yield.
Intedanib N-β-D-Glucuronide's molecular structure consists of the Intedanib core structure linked to a β-D-glucuronic acid moiety. The glucuronic acid unit enhances the hydrophilicity of the compound, facilitating its excretion.
The molecular formula for Intedanib is C22H24N4O4S, and upon glucuronidation, it becomes C28H34N4O8S. The addition of the glucuronic acid moiety alters its physicochemical properties significantly.
The primary reaction involved in the formation of Intedanib N-β-D-Glucuronide is:
This reaction exemplifies a typical glucuronidation process where UDP-glucuronic acid acts as a donor for the glucuronic acid moiety.
The reaction mechanism involves nucleophilic attack by the hydroxyl group on Intedanib at the anomeric carbon of UDP-glucuronic acid, leading to the formation of the glucuronide bond. This process not only detoxifies but also enhances solubility for renal clearance.
The mechanism of action for Intedanib N-β-D-Glucuronide primarily revolves around its role in drug metabolism. After administration, Intedanib undergoes hepatic metabolism where UGT enzymes facilitate its conversion into this glucuronide form. This transformation:
Studies have shown that glucuronidation significantly affects pharmacokinetic profiles by altering half-lives and bioavailability.
Intedanib N-β-D-Glucuronide is expected to exhibit increased polarity compared to its parent compound due to the presence of multiple hydroxyl groups from glucuronic acid. This increase in polarity typically results in:
The compound's stability under physiological conditions tends to be higher due to its conjugated nature, which protects it from further metabolic degradation compared to non-conjugated forms.
Intedanib N-β-D-Glucuronide serves several important roles in scientific research:
Intedanib N-β-D-Glucuronide, systematically named (3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-1H-Indole-6-carboxylic Acid Methyl Ester N-ß-D-Glucuronide, is a phase II metabolite of the tyrosine kinase inhibitor nintedanib (marketed as Ofev® and Vargatef®). The compound's primary synonyms include: Table 1: Synonyms of Intedanib N-β-D-Glucuronide | Synonym | Designation Basis | |------------------------------|-----------------------------------| | BIBF 1120 N-ß-D-Glucuronide | Developmental code association | | Ofev N-ß-D-Glucuronide | Brand name (nintedanib) association| | Vargatef N-ß-D-Glucuronide | Brand name (nintedanib) association| | Nintedanib N-ß-D-Glucuronide | Parent drug association | These synonyms reflect its metabolic origin and pharmacological associations rather than structural variations [1]. The "N-" designation in the nomenclature explicitly indicates glucuronide conjugation at a nitrogen atom (likely a tertiary amine of the piperazine moiety) rather than an oxygen or carbon atom, distinguishing it from O- or C-glucuronides.
The molecular formula of Intedanib N-β-D-Glucuronide is C₃₆H₃₉N₅O₁₀, with a molecular weight of 701.72 g/mol. The glucuronide moiety exhibits the characteristic β-D configuration at the anomeric carbon (C1) of the glucuronic acid ring. This configuration is critical for biological recognition and enzymatic hydrolysis. The InChI string (InChI=1S/C36H39N5O10/c1-39-14-16-40(17-15-39)19-26(42)41.../t29-,30-,31+,32?,34+/m0/s1
) encodes the stereochemical details [1]:
t29-,30-,31+,32?,34+
segment specifies the relative configurations within the glucuronic acid ring. m0/s1
notation confirms the presence of a defined stereocenter with specific optical activity.The (Z)-configuration around the exocyclic double bond (denoted by (3Z)
in the IUPAC name) is preserved from the parent drug. The glucuronidation occurs at the piperazinyl nitrogen, transforming the tertiary amine into a quaternary ammonium center, significantly altering the molecule's polarity and charge distribution. Intedanib N-β-D-Glucuronide is classified as a "Neat" solid form, indicating high purity. The glucuronide conjugate exhibits markedly increased hydrophilicity compared to the parent nintedanib due to:
While explicit solubility data is unavailable in the search results, its structural features predict high aqueous solubility (>10 mg/mL), facilitating renal excretion. Stability studies inferred from enzymatic hydrolysis data [2] indicate:
The glucuronide bond in Intedanib N-β-D-Glucuronide exhibits pH-dependent lability, with distinct degradation pathways:1. Acid-Catalyzed Hydrolysis (pH < 3):- Protonation of the glucuronic acid's carboxylate and glycosidic oxygen accelerates cleavage.- Primary degradation product: Regenerated nintedanib and free glucuronic acid.
Table 3: Hydrolysis Kinetics by Recombinant β-Glucuronidases | Enzyme | Time to >90% Hydrolysis | Optimal Temperature | N-Glucuronide Specificity | |---------------------|------------------------------|--------------------------|-------------------------------| | B-One™ | ≤5 minutes | 20–55°C | High (amitriptyline/doxylamine/diphenhydramine N-glucuronides) | | BGTurbo™ | 5–60 minutes | 40–55°C | Moderate-Temperature Dependent | | H. Pomatia Mix | >24 hours | 40–55°C | Low | The stability discrepancy between N- and O-glucuronides under enzymatic treatment underscores the resistance of N-glucuronide bonds to classical hydrolytic enzymes. This resistance likely extends to intestinal bacterial β-glucuronidases, potentially limiting enterohepatic recirculation of Intedanib N-β-D-Glucuronide compared to O-linked conjugates. The pH-dependent non-enzymatic hydrolysis suggests potential instability in the stomach (acidic) or colon (mildly alkaline), though systemic exposure to these pH extremes is minimal post-absorption [2].
Table 4: Compound Names Mentioned | Compound Name | Context in Article | |---------------------------------------|----------------------------------------------------------| | Intedanib N-β-D-Glucuronide | Primary subject of characterization | | (3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-1H-Indole-6-carboxylic Acid Methyl Ester N-ß-D-Glucuronide | IUPAC name | | BIBF 1120 N-ß-D-Glucuronide | Synonym (developmental code) | | Ofev N-ß-D-Glucuronide | Synonym (brand association) | | Vargatef N-ß-D-Glucuronide | Synonym (brand association) | | Nintedanib N-ß-D-Glucuronide | Synonym (parent drug association) | | β-glucuronidase/arylsulfatase | Enzyme for comparative hydrolysis studies | | B-One™ | Recombinant β-glucuronidase enzyme | | BGTurbo™ | Recombinant β-glucuronidase enzyme | | Nicotine N-β-D-glucuronide-d3 | Structural analog (mentioned in search results only) | | Nilotinib | Unrelated compound (mentioned in search results only) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7